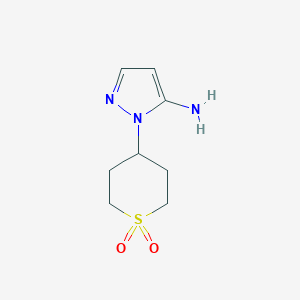
2-(N-(3,5-Dimethylphenyl)methylsulfonamido)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is part of the sulfamides category and is used primarily in research settings . It is characterized by the presence of a sulfonamide group attached to an acetic acid moiety, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 3,5-dimethylphenylamine with sulfonyl chloride in the presence of a base.
Step 2: Introduction of the acetic acid group through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for 2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetic acid derivatives.
Applications De Recherche Scientifique
2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the acetic acid moiety can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dimethylphenyl)acetic acid: Similar structure but lacks the sulfonamide group.
N-(3,5-Dimethylphenyl)sulfonamide: Contains the sulfonamide group but lacks the acetic acid moiety.
Uniqueness
2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid is unique due to the presence of both the sulfonamide and acetic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.
Propriétés
Formule moléculaire |
C11H14NO4S- |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1-[[carboxymethyl(sulfinato)amino]methyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C11H15NO4S/c1-8-3-9(2)5-10(4-8)6-12(17(15)16)7-11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)/p-1 |
Clé InChI |
WQJDBCHSDPWBDI-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=C1)CN(CC(=O)O)S(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


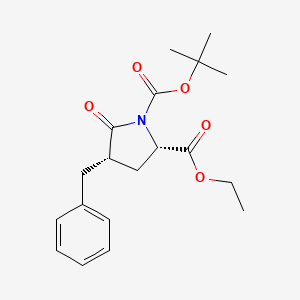
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088610.png)

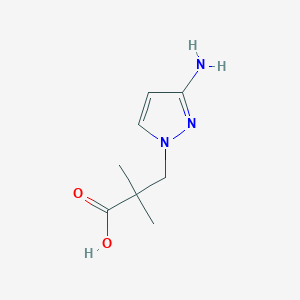

![2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine](/img/structure/B13088631.png)
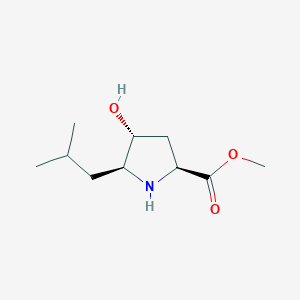
![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
![2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)

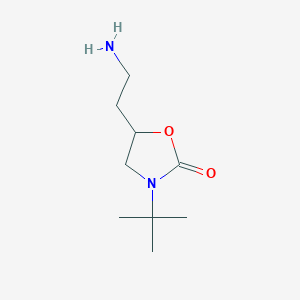
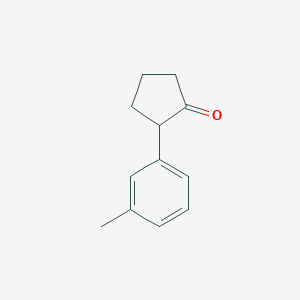
![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)
